methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Description
Methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative characterized by a 3,4-dimethoxyphenethyl group at the 1-position, a methyl group at the 2-position, and a methyl ester at the 3-position. Its molecular formula is C₁₆H₁₉NO₅, with a molar mass of 305.33 g/mol . The compound is identified by multiple synonyms and CAS numbers (19717-25-0 and 477890-07-6), reflecting its use in diverse synthetic and pharmacological contexts .
Properties
IUPAC Name |
methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-2-oxo-3H-pyrrole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-11-13(17(20)23-4)10-16(19)18(11)8-7-12-5-6-14(21-2)15(9-12)22-3/h5-6,9H,7-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNJOWLEWYGDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=O)N1CCC2=CC(=C(C=C2)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
These could include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, and more.
Biological Activity
Methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various research studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a pyrrole ring with substituents that enhance its biological activity. The presence of the methoxy groups and the ethyl side chain are particularly notable for their roles in modulating activity.
Antimicrobial Activity
Research has shown that pyrrole derivatives exhibit significant antimicrobial properties. A study synthesized several pyrrole-based compounds and evaluated their in vitro antimicrobial activities against various bacterial strains. The results indicated that compounds with methoxy substitutions demonstrated enhanced antibacterial activity, particularly against Gram-positive bacteria .
| Compound | Activity | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| Methyl pyrrole derivative | Antibacterial | 50 | Staphylococcus aureus |
| Methyl pyrrole derivative | Antifungal | 30 | Candida albicans |
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of this compound were assessed using various cancer cell lines. In vitro studies revealed that this compound exhibited significant antiproliferative effects on melanoma cells with an IC50 value comparable to established chemotherapeutics like Carboplatin .
Case Study: Melanoma Cell Lines
A series of experiments were conducted on SH-4 melanoma cells to evaluate the compound's effectiveness:
- IC50 Value : 44.63 ± 3.51 µM
- Mechanism : Induction of apoptosis and S-phase cell cycle arrest were observed.
These findings suggest that the compound could serve as a potential candidate for further development in cancer therapy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the position and type of substituents on the pyrrole ring significantly influence biological activity. For instance, substitutions at the β-position enhance interactions with cellular targets, increasing selectivity towards tumor cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be contextualized by comparing it with analogous pyrrole derivatives. Key differences lie in substituent groups, synthesis methodologies, and biological activities.
Structural and Functional Comparisons
Key Observations
Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound introduces electron-donating methoxy groups, which may enhance solubility or binding interactions compared to electron-withdrawing groups (e.g., Cl, CF₃) in analogs .
Synthesis and Catalysis: The use of magnetic nanocatalysts (e.g., Fe₃O₄@NCs–PA) in related compounds highlights advancements in green chemistry, though the target compound’s synthesis method is unspecified in the evidence .
Biological Activity :
- Analogs with trifluoromethylphenyl or propenyl groups exhibit antimalarial or antimicrobial activity, suggesting that the target compound’s 3,4-dimethoxyphenyl group could be explored for similar applications .
Physical Properties :
- The target compound lacks reported melting points or solubility data, whereas analogs like the trimethylphenylpropenyl derivative have documented MPs (147–150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
